4-(Benzyloxy)-3,5-dichloroaniline
Overview
Description
4-(Benzyloxy)-3,5-dichloroaniline is an organic compound characterized by the presence of a benzyloxy group attached to the fourth position of an aniline ring, which is further substituted with chlorine atoms at the third and fifth positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3,5-dichloroaniline typically involves the reduction of 4-(benzyloxy)-3,5-dichloronitrobenzene. This reduction can be achieved using various reducing agents such as stannous chloride (SnCl2), iron powder in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods: For large-scale production, the reduction of 4-(benzyloxy)-3,5-dichloronitrobenzene using stannous chloride is preferred due to its high yield and purity. This method is also advantageous as it avoids the use of hazardous hydrogenation conditions and minimizes the risk of residual metal contamination .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as stannous chloride (SnCl2) and iron powder in acetic acid are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or other substituents onto the aromatic ring.
Scientific Research Applications
4-(Benzyloxy)-3,5-dichloroaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-dichloroaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
- 4-(Benzyloxy)-3-chloroaniline
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- (Benzyloxy)benzylpropanamide derivatives
Comparison: 4-(Benzyloxy)-3,5-dichloroaniline is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The dichloro substitution pattern can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C13H11Cl2NO |
---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
3,5-dichloro-4-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
KGCMWPRMFCNBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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